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Compound of Interest

Compound Name: Chlorthal-dimethyl-d6

Cat. No.: B12396619

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chlorthal-dimethyl-d6, a
deuterated isotropic analog of the herbicide Chlorthal-dimethyl. This document details its
molecular properties, its mechanism of action as a microtubule assembly inhibitor, and its
application as an internal standard in analytical methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data for Chlorthal-dimethyl-d6 and its
non-deuterated counterpart, Chlorthal-dimethyl.

Identifier Chlorthal-dimethyl-d6 Chlorthal-dimethyl
Molecular Formula C10D6Cla0a4 C10H6Cl40a4
Molecular Weight 338.00 g/mol 331.95 g/mol

CAS Number 1329610-84-5 1861-32-1

Note on Chlorthal-dimethyl Molecular Weight: The molecular weight of Chlorthal-dimethyl has
been reported with slight variations in the literature. The value of 331.95 g/mol is a commonly
cited figure.

Mechanism of Action: Microtubule Assembly
Inhibition
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Chlorthal-dimethyl exerts its herbicidal effect by disrupting cell division (mitosis) through the
inhibition of microtubule assembly. Microtubules are essential cytoskeletal polymers composed
of a- and B-tubulin heterodimers. The dynamic process of microtubule polymerization and
depolymerization is critical for the formation of the mitotic spindle, which segregates

chromosomes during cell division.

Chlorthal-dimethyl belongs to a class of herbicides, including dinitroanilines, that bind to tubulin
subunits. While the precise binding site is a subject of ongoing research, evidence suggests
that these compounds bind to a-tubulin. This binding event disrupts the normal process of
tubulin polymerization, leading to a loss of microtubule structure. The inability to form a
functional mitotic spindle results in an arrest of the cell cycle and ultimately, cell death.
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Mechanism of Chlorthal-dimethyl's inhibition of microtubule assembly.
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Experimental Protocols: Use as an Internal Standard

Chlorthal-dimethyl-d6 is widely used as an internal standard for the quantitative analysis of

Chlorthal-dimethyl in environmental and biological samples by gas chromatography-mass

spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS). The following is a

generalized protocol synthesized from established analytical methods.

Preparation of Standards

Stock Solutions: Prepare individual stock solutions of Chlorthal-dimethyl and Chlorthal-
dimethyl-d6 in a high-purity solvent such as ethyl acetate or toluene at a concentration of
100 pg/mL. Store at 4°C in amber vials.

Calibration Standards: Prepare a series of calibration standards by serial dilution of the
Chlorthal-dimethyl stock solution to cover the expected concentration range of the samples.
A typical range is 0.1 to 50 ng/mL.

Internal Standard Spiking Solution: Prepare a spiking solution of Chlorthal-dimethyl-d6 at a
concentration that will result in a final concentration in the prepared samples and calibration
standards within the linear range of the instrument (e.g., 10 ng/mL).

Sample Preparation (e.g., Water Sample)

Extraction: To a 1-liter water sample, add a known amount of the Chlorthal-dimethyl-d6
internal standard spiking solution. Adjust the pH to neutral. Perform a liquid-liquid extraction
with a suitable solvent like dichloromethane (3 x 50 mL).

Drying and Concentration: Pass the combined organic extracts through anhydrous sodium
sulfate to remove any residual water. Concentrate the extract to a final volume of 1 mL using
a gentle stream of nitrogen.

GC-MS/MS Analysis

Instrument Conditions:

o Gas Chromatograph: Use a capillary column suitable for pesticide analysis (e.g., a 30 m x
0.25 mm ID, 0.25 pm film thickness 5% phenyl-methylpolysiloxane column).
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o Oven Temperature Program:

Initial temperature: 70°C, hold for 2 minutes.

Ramp 1: 25°C/minute to 150°C.

Ramp 2: 3°C/minute to 200°C.

Ramp 3: 8°C/minute to 280°C, hold for 10 minutes.

o Injector: Splitless mode at 250°C.

e Mass Spectrometer Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Acquisition Mode: Multiple Reaction Monitoring (MRM).
o MRM Transitions:

» Chlorthal-dimethyl: Monitor appropriate precursor and product ion transitions (e.g., m/z
332 -> 299).

= Chlorthal-dimethyl-d6: Monitor appropriate precursor and product ion transitions (e.g.,
m/z 338 -> 305).

Quantification

Construct a calibration curve by plotting the ratio of the peak area of Chlorthal-dimethyl to the
peak area of Chlorthal-dimethyl-d6 against the concentration of the Chlorthal-dimethyl
calibration standards. Determine the concentration of Chlorthal-dimethyl in the samples by
applying the peak area ratio from the sample analysis to the calibration curve.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b12396619?utm_src=pdf-body
https://www.benchchem.com/product/b12396619?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
\Sample Collection/

dd Chlorthal-dimethyl-d6

Internal Standard Spiking

Extraction

Concentration

nject into instrument

GC-MS/MS Analysis

enerate chromatograms

Data Analysis

alculate concentration

Quantification

Click to download full resolution via product page

Experimental workflow for the quantitative analysis of Chlorthal-dimethy!.
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 To cite this document: BenchChem. [Technical Guide: Chlorthal-dimethyl-d6]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12396619#chlorthal-dimethyl-d6-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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